molecular formula C27H30ClN3O6 B124807 Barnidipine-d4 Hydrochloride CAS No. 117131-01-8

Barnidipine-d4 Hydrochloride

Cat. No. B124807
M. Wt: 532 g/mol
InChI Key: XEMPUKIZUCIZEY-PKGTUVDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Barnidipine is a long-acting novel calcium antagonist that belongs to the dihydropyridine (DHP) group of calcium channel blockers . It is used in the treatment of hypertension and displays high affinity for the calcium channels of the smooth muscle cells in the vascular wall . Barnidipine contains two chiral centres thus can have four possible enantiomers .


Synthesis Analysis

The synthesis process of Barnidipine Hydrochloride comprises several steps . It starts with reacting 3-hydroxypropionitrile with ketene dimer to obtain a compound, which then reacts with m-nitrobenzaldehyde to obtain another compound. This compound reacts with beta-amino ethyl crotonate to obtain a compound which is then hydrolyzed by an alkali to obtain another compound. This compound is resolved with a chiral organic base to obtain a compound which then reacts with benzyl pyrrole alcohol to obtain a compound. Finally, this compound is added in a chlorine hydride solution to obtain Barnidipine Hydrochloride .


Molecular Structure Analysis

The molecular structure of Barnidipine is C27H29N3O6 . The weight average is 491.544 and the monoisotopic weight is 491.205635666 .


Chemical Reactions Analysis

During the process development of Barnidipine Hydrochloride, four Barnidipine impurities were detected by high-performance liquid chromatography (HPLC) with an ordinary column . All these impurities were identified, synthesized, and subsequently characterized by their respective spectral data (MS, 1 H-NMR, and 13 C-NMR) .


Physical And Chemical Properties Analysis

Barnidipine is a small molecule . It has a chemical formula of C27H29N3O6 and an average weight of 491.544 .

Scientific Research Applications

Synthesis and Characterization

Barnidipine hydrochloride is a long-term dihydropyridine calcium channel blocker utilized in hypertension treatment. Research has focused on the synthesis and characterization of barnidipine impurities identified during its process development. These impurities were detected through high-performance liquid chromatography (HPLC) and subsequently identified, synthesized, and characterized by spectral data (MS, 1H-NMR, and 13C-NMR), contributing to quality control in barnidipine's manufacture (Cheng et al., 2014).

Analytical Method Development

The development of analytical methods for barnidipine in biological matrices is crucial for clinical pharmacokinetics and therapeutic drug monitoring. An LC-MS/MS method was optimized and validated for barnidipine's estimation in human plasma, adhering to regulatory guidelines. This method supports generic drug applications by offering a cost-effective solution for patient affordability and facilitates clinical research by providing a reliable analysis method for barnidipine (Talari & Kumar, 2019).

Pharmacological Effects

Studies on barnidipine's pharmacological effects have demonstrated its efficacy in reducing systemic hypertension. It is well-tolerated in various patient populations, including those with renal parenchymal hypertension. Barnidipine has shown to effectively lower blood pressure in these patients without causing significant adverse events, positioning it as a viable treatment option for hypertension management (Park et al., 2000).

Metabolic and Endothelial Effects

Research has also explored barnidipine's impact on metabolic parameters and endothelial function. A pilot study evaluating barnidipine's effects on atherogenesis, oxidative stress, and clotting activity found it to significantly reduce blood pressure and oxidative stress markers without adversely affecting the lipid profile, glucose homeostasis, or clotting/fibrinolytic status. This suggests barnidipine's potential for a neutral or beneficial impact on cardiovascular risk factors (Spirou et al., 2006).

Safety And Hazards

Barnidipine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

5-O-[(3S)-1-benzyl-2,2,5,5-tetradeuteriopyrrolidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O6.ClH/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19;/h4-11,14,22,25,28H,12-13,15-16H2,1-3H3;1H/t22-,25-;/m0./s1/i13D2,16D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMPUKIZUCIZEY-PKGTUVDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@@H](C(N1CC2=CC=CC=C2)([2H])[2H])OC(=O)C3=C(NC(=C([C@@H]3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC)C)C)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Barnidipine-d4 Hydrochloride

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